Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

Description

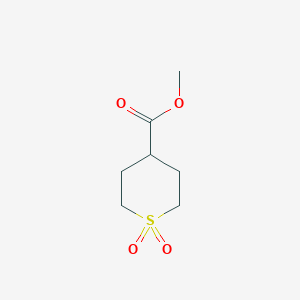

Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide (CAS 1713163-23-5) is a sulfone-containing heterocyclic compound with the molecular formula C₇H₁₂O₄S and a molar mass of 192.24 g/mol . Structurally, it consists of a six-membered thiopyran ring saturated with two sulfone (1,1-dioxide) groups and a methyl ester substituent at the 4-position. This compound is typically synthesized via oxidation of the corresponding sulfide or through esterification of the parent carboxylic acid.

Key physical properties include a purity of ≥95%, and it is classified as harmful if swallowed (H302), with additional hazards including skin and eye irritation (H315, H319) . Its primary applications lie in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions to form amides .

Properties

IUPAC Name |

methyl 1,1-dioxothiane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-11-7(8)6-2-4-12(9,10)5-3-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXKAFOHQCPATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCS(=O)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738230 | |

| Record name | Methyl 1,1-dioxo-1lambda~6~-thiane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917807-18-2 | |

| Record name | Methyl 1,1-dioxo-1lambda~6~-thiane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide typically involves the oxidation of methyl tetrahydro-2H-thiopyran-4-carboxylate. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide back to the parent thiopyran compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carboxylate position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Parent thiopyran compound.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide is primarily recognized for its potential in pharmaceutical applications:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against herpesvirus and varicella-zoster virus (VZV). A notable patent describes a compound derived from this structure that demonstrates high efficacy and safety in treating viral infections .

- Intermediate for Drug Synthesis : This compound acts as an important precursor in synthesizing other pharmacologically active compounds. Its ability to undergo various chemical transformations makes it valuable for developing new therapeutic agents .

- Reduced Mutagenicity : Compared to traditional nucleic acid-based antiviral drugs, derivatives of this compound show lower mutagenic potential, enhancing their safety profile for therapeutic use .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound has potential applications in agriculture:

- Agrochemical Intermediates : The compound can be utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that are effective yet environmentally friendly.

- Plant Growth Regulators : Research into its derivatives may lead to the formulation of plant growth regulators that can enhance crop yield and resilience against pests .

Case Study 1: Antiviral Drug Development

A study highlighted the synthesis of a novel antiviral agent derived from this compound that showed promising results in preclinical trials against herpes simplex virus. The compound demonstrated effective viral load reduction with minimal cytotoxicity .

Case Study 2: Agrochemical Synthesis

Research on the use of this compound as a synthetic building block for developing new agrochemicals revealed its potential in creating more sustainable agricultural products. The intermediates produced showed enhanced efficacy compared to existing solutions while maintaining lower environmental impact .

Mechanism of Action

The mechanism of action of methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming strong bonds with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiopyran-derived sulfones allows for meaningful comparisons with analogs. Below is a detailed analysis:

Structural and Functional Group Comparisons

Biological Activity

Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide (CAS No. 887245-52-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiopyran ring structure, which includes a carboxylate ester group and an amino group. The molecular formula is with a molecular weight of approximately 193.25 g/mol. The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, particularly kinases involved in viral replication processes. For instance, it has shown potential inhibitory effects on AAK1 and GAK kinases, which are critical targets in antiviral drug development .

- Cellular Signaling Modulation : The compound's interactions with various cellular pathways can influence signaling mechanisms, potentially leading to altered cellular responses in infected or diseased states .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in several studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Haemophilus influenzae | Inhibited growth | |

| Moraxella catarrhalis | Significant antibacterial activity | |

| Various herpesviruses | Anti-herpesvirus activity |

In a study focused on combinatorial libraries of derivatives, several potent leads were identified that exhibited enhanced activity against respiratory tract infection pathogens .

Anticancer Potential

The compound's anticancer properties are under investigation, with preliminary results suggesting it may affect cancer cell viability through similar mechanisms of enzyme inhibition and modulation of signaling pathways. Further research is needed to elucidate specific cancer types and the extent of its efficacy.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of methyl tetrahydro-2H-thiopyran-4-carboxylate derivatives against herpes simplex viruses (HSV). The results demonstrated that certain derivatives showed significant antiviral activity with EC50 values indicating effective concentrations for inhibiting viral replication .

Case Study 2: Synthesis and Bioactivity Correlation

Research focusing on the synthesis of this compound highlighted its versatility in generating derivatives with varied biological activities. These derivatives were screened for antimicrobial and anticancer properties, establishing a correlation between structural modifications and bioactivity outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via oxidation of tetrahydrothiopyran derivatives followed by esterification. For example, tetrahydro-4H-thiopyran-4-one 1,1-dioxide (a precursor) is prepared using catalytic oxidation with hydrogen peroxide or tungsten-based catalysts under controlled pH conditions (similar to methods in ). Subsequent carboxylation and esterification steps can introduce the methyl carboxylate group. Key parameters include reaction temperature (0–50°C), solvent choice (e.g., dichloromethane or THF), and catalysts like sulfuric acid for esterification .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR : Use and NMR to identify proton environments (e.g., sulfone and ester carbonyl signals at δ ~3.1–4.5 ppm and ~170 ppm, respectively). IR spectra confirm sulfone (1300–1125 cm) and ester C=O (1650–1750 cm) groups .

- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement. Ensure high-resolution data collection and validate bond lengths/angles against sulfone-containing analogs .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow lab safety guidelines such as using fume hoods, gloves, and goggles. Avoid inhalation/contact due to potential irritants (H302, H315 hazards). Store in dry, sealed containers at RT, and reference SDS sheets for sulfone derivatives (e.g., tetrahydrothiopyran dioxides in ) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Isomerization and substituent positioning (e.g., α vs. β sulfones) depend on base strength, solvent polarity, and temperature. For example, base-induced isomerization of dihydrothiophene dioxides ( ) highlights the role of conjugation in stabilizing intermediates. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Q. What computational strategies predict the reactivity of the sulfone group in nucleophilic/electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) can model sulfone electronic effects. Compare frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack susceptibility. Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental data (e.g., bromination regioselectivity in ) .

Q. How can researchers resolve contradictions in spectral data across synthesis batches?

- Methodological Answer : Contradictions may arise from impurities (e.g., regioisomers) or hydration states. Use orthogonal methods:

- Chromatography : HPLC with UV/MS detection to separate isomers.

- Dynamic NMR : Monitor temperature-dependent shifts for conformational analysis.

- Reproducibility : Standardize anhydrous conditions and inert atmospheres (refer to ’s synthesis protocols) .

Q. What role does the sulfone group play in modulating biological activity or material properties?

- Methodological Answer : The sulfone group enhances electron-withdrawing effects, influencing π-π stacking in crystal lattices ( ) and binding affinity in bioactive analogs (e.g., pyridothiadiazine derivatives in ). Compare LogP values and solubility profiles (via HPLC) to correlate sulfone polarity with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.